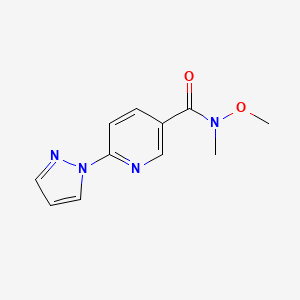
2-(7-Methylquinolin-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(7-Methylquinolin-6-yl)acetic acid is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 7th position and an acetic acid moiety at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methylquinolin-6-yl)acetic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the acetic acid moiety at the desired position on the quinoline ring .
化学反応の分析
Types of Reactions
2-(7-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
2-(7-Methylquinolin-6-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals .
作用機序
The mechanism of action of 2-(7-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 2-(7-Methylquinolin-6-yl)acetic acid.
Isoquinoline: A structural isomer of quinoline with different biological activities.
Quinoxaline: Another heterocyclic compound with a similar ring structure but different properties.
Uniqueness
This compound is unique due to the presence of both a methyl group and an acetic acid moiety on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-(7-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-11-9(3-2-4-13-11)6-10(8)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChIキー |
UQVHKJKPJYAMGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC=N2)C=C1CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
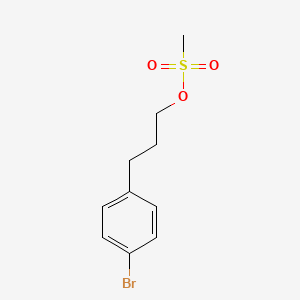
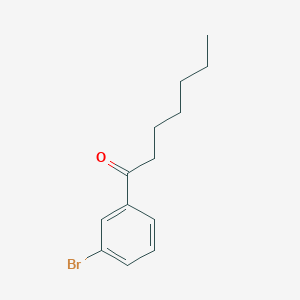
![1-benzenesulfonyl-5-bromo-2-{[cyanomethyl-(toluene-4-sulfonyl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B8452738.png)
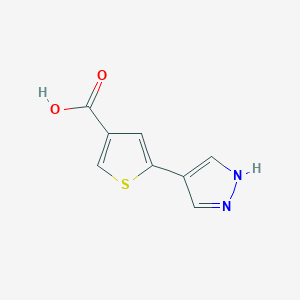
![tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8452755.png)
![Benzonitrile, 3-[6-(1-piperidinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]-](/img/structure/B8452760.png)
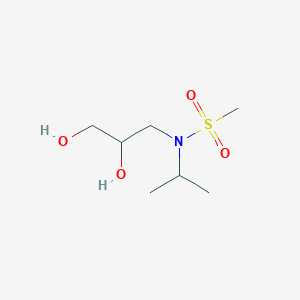
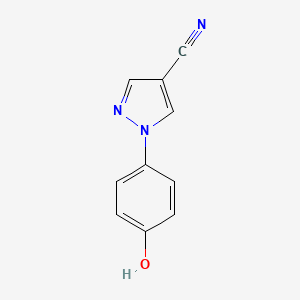

![ethyl 4-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]quinoline-2-carboxylate](/img/structure/B8452779.png)
